N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(trifluoromethyl)benzamide
Description
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a hexahydrocinnolin core fused with a benzamide moiety substituted with a trifluoromethyl group at the 3-position. The compound’s structure combines a partially saturated bicyclic system (cinnolin) with a lipophilic trifluoromethylbenzamide group, which may enhance its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c1-23-15(24)9-11-8-13(5-6-14(11)22-23)21-16(25)10-3-2-4-12(7-10)17(18,19)20/h2-4,7,9,13H,5-6,8H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTYAMRBSAOUHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular structure can be represented as follows:
- Molecular Formula: C₁₄H₁₄F₃N₃O
- Molecular Weight: 303.28 g/mol
The compound features a hexahydrocinnoline moiety which is critical for its biological interactions.
This compound exhibits several biological activities primarily through its interaction with various molecular targets:
- Inhibition of Kinase Activity:
- Anticancer Properties:
- Anti-inflammatory Effects:
Case Studies
- Cancer Cell Lines:
- Animal Models:
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
The hexahydrocinnolin core distinguishes this compound from analogs featuring isoquinoline or pyridazine scaffolds. For example:
- N-((1-Methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolin-4-yl)methyl)-3-(trifluoromethyl)benzamide (6b14): Replaces the cinnolin system with a hexahydroisoquinoline core.
- N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide (CAS 946264-41-1) : Features a pyridazine ring fused with a thiophene group, introducing sulfur-based interactions and distinct π-stacking capabilities .
Substituent Effects on Physicochemical Properties
- Trifluoromethyl Position : The 3-(trifluoromethyl) group in the target compound is shared with 6b14 but contrasts with analogs like 4-(trifluoromethoxy)benzamide (6b15) and 4-nitrobenzamide (6b19) , which exhibit distinct electronic and steric profiles. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to polar groups (e.g., nitro or methoxy) .
- Aromatic vs. Aliphatic Linkers: The target compound’s direct cinnolin-benzamide linkage differs from derivatives with methylene bridges (e.g., 6b13–6b21), which may increase conformational flexibility and solubility .
Research Implications and Limitations
- Pharmacological Potential: The cinnolin core may offer unique binding modes compared to isoquinoline or pyridazine derivatives, particularly in targeting kinases or G-protein-coupled receptors.
- Knowledge Gaps: Further studies are needed to evaluate solubility, stability, and in vitro/in vivo activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
